O-Demethyl apremilast is a significant metabolite of apremilast, a drug primarily used for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. Apremilast is a phosphodiesterase-4 inhibitor that modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate. The chemical structure of O-Demethyl apremilast is derived from the demethylation of apremilast, leading to altered pharmacological properties.
O-Demethyl apremilast is synthesized as a metabolic product during the metabolism of apremilast in the human body. It has been identified in various studies that track the disposition and metabolism of apremilast after administration. The predominant metabolite, O-Demethyl apremilast glucuronide, represents a significant portion of plasma radioactivity following drug administration .
O-Demethyl apremilast falls under the category of pharmaceutical metabolites. It is classified as an organic compound with specific roles in pharmacokinetics and pharmacodynamics, influencing the therapeutic efficacy and safety profile of the parent compound, apremilast.
The metabolic conversion involves:
O-Demethyl apremilast retains a similar core structure to apremilast but lacks one methyl group on its methoxy substituent. Its molecular formula is C₁₈H₁₈N₂O₄S.
In vivo reactions involving O-Demethyl apremilast include:
The stability and reactivity profile of O-Demethyl apremilast are influenced by its functional groups:
O-Demethyl apremilast primarily serves as a biomarker in pharmacokinetic studies assessing the metabolism of apremilast. Its presence in plasma helps researchers understand drug clearance mechanisms and potential interactions with other substances.
O-Demethyl apremilast (systematic name: N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide) is a monodemethylated metabolite of apremilast, featuring a phenolic hydroxyl group in place of the parent compound’s methoxy moiety. Its molecular formula is C₂₁H₂₂N₂O₇S, with a molecular weight of 446.47 g/mol [8]. The compound retains the core structural elements of apremilast:
The chiral benzylic carbon (C-11) maintains an (S)-absolute configuration, critical for molecular recognition. This stereocenter arises from apremilast’s biosynthesis and is preserved during O-demethylation [3] [6]. Key spectral identifiers include:
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
[8]. PEUJABWEZWJNBO-MRXNPFEDSA-N
[8]. Atom Position | Atom Type | Bond Connectivity | Stereochemistry |
---|---|---|---|
C-11 | Chiral carbon | Bonded to C-10, C-12, H-11, N-1 | (S)-configuration |
O-18 | Phenolic oxygen | Bonded to C-4 (aryl) and H-18 | N/A |
S-13 | Sulfonyl sulfur | Bonded to C-12, O-14, O-15 | Tetrahedral |
O-Demethyl apremilast is accessible via chemical synthesis or enzymatic metabolism. The primary synthetic route leverages Ellman’s chiral sulfinamide auxiliary to control stereochemistry [7]:
Step 1: Sulfinyl Imine Formation3-Ethoxy-4-hydroxybenzaldehyde reacts with (R)-tert-butanesulfinamide under Ti(OEt)₄ catalysis, yielding chiral sulfinyl imine 8 (>95% ee).
Step 2: Nucleophilic AdditionLithiation of dimethyl sulfone (DMS) with LiHMDS generates the DMS anion. Key optimization:
Step 3: Deprotection and CouplingAcidic hydrolysis (HCl/MeOH) of 9 yields enantiopure free amine 1. Condensation with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (19) in acetic acid furnishes O-demethyl apremilast (56% overall yield, 95.5% ee) [7].
Alternative routes include:
Condition Parameter | Optimized Value | Effect on Outcome |
---|---|---|
DMS equivalent | 10 eq | Minimizes byproduct 10 |
Base | 5 eq LiHMDS | Ensures complete anion formation |
Additive | 0.5 eq LiCl | Stabilizes anion; d.r. >25:1 |
Temperature | −78°C | Controls side reactions |
Yield of 9 | 75% | Ratio 9:10 = 1:0.15 |
O-Demethyl apremilast differs from apremilast (C₂₂H₂₄N₂O₇S) only by replacement of the 4-methoxy group with a 4-hydroxy group. This change has profound physicochemical and biochemical implications:
Pharmacodynamic Impact:O-Demethyl apremilast exhibits reduced PDE4 inhibitory activity (IC₅₀ ≈ 2,500 nM) compared to apremilast (IC₅₀ = 74 nM) due to:
Property | Apremilast | O-Demethyl Apremilast | Biological Consequence |
---|---|---|---|
Molecular formula | C₂₂H₂₄N₂O₇S | C₂₁H₂₂N₂O₇S | Lower molecular weight |
4-Substituent | −OCH₃ | −OH | Increased H-bond donation |
H-bond donors | 1 | 2 | Higher solubility |
Calculated LogP | 1.8 | 1.2 | Reduced membrane permeability |
PDE4 IC₅₀ | 74 nM | ~2,500 nM | Weaker target engagement |
O-Demethyl apremilast is a major oxidative metabolite of apremilast in humans, identified using orthogonal analytical techniques:
High-resolution MS: Confirms elemental composition (C₂₁H₂₃N₂O₇S⁺; Δmass < 2 ppm) [3] [8].
Nuclear Magnetic Resonance (NMR):
Glucuronide Conjugate (M12):O-Demethyl apremilast is rapidly glucuronidated (UGT1A1/1A9) to form O-desmethyl apremilast glucuronide (M12; C₂₇H₃₀N₂O₁₃S):
Table 4: Key Mass Spectral Fragments of O-Demethyl Apremilast .
Ion Type | m/z Observed | Proposed Fragment Structure | Interpretation |
---|---|---|---|
[M+H]⁺ | 447.12 | Intact molecule | Molecular ion |
[M+H–C₈H₆NO₃]⁺ | 274.08 | 3-Ethoxy-4-hydroxybenzyl-sulfone | Loss of acetamidophthalimide |
[C₁₀H₉N₂O₃]⁺ | 177.04 | Acetamido-substituted isoindole | Phthalimide core |
Table 5: Characteristic NMR Chemical Shifts (DMSO-d₆) .
Atom | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity/Correlation |
---|---|---|---|
H-18 (OH) | 9.45 | - | s, exchanges with D₂O |
H-11 | 5.20 | 57.1 | m (dd, J = 9.0, 4.5 Hz) |
C-4 | - | 148.2 | HMBC to H-18 |
H-7 | 7.85 | 118.2 | dd (J = 7.5, 1.0 Hz) |
Table 6: Compounds Mentioned in Article .
Compound Name | Molecular Formula | ChEMBL/CHEBI ID | Role |
---|---|---|---|
O-Demethyl apremilast | C₂₁H₂₂N₂O₇S | CHEMBL452999 | Primary metabolite |
Apremilast | C₂₂H₂₄N₂O₇S | CHEMBL2103745 | Parent drug |
O-Desmethyl apremilast glucuronide (M12) | C₂₇H₃₀N₂O₁₃S | CHEMBL2109272 | Phase II metabolite |
Sulfinyl imine intermediate (8) | C₁₄H₂₁NO₃S | CHEMBL5997246 | Synthesis intermediate |
Chiral sulfinamide (9) | C₁₆H₂₇NO₄S₂ | CHEMBL6037162 | Synthesis intermediate |
Dimethyl sulfone (DMS) | C₂H₆O₂S | CHEMBL1162495 | Nucleophile |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8